molecular formula C11H13FN2O2 B591572 (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone CAS No. 1065484-91-4

(2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone

Cat. No.: B591572
CAS No.: 1065484-91-4
M. Wt: 224.235
InChI Key: ZFCSTUJFJZSDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone (CAS Number: 1065484-91-4) is a chemical compound with a molecular formula of C11H13FN2O2 and a molecular weight of 224.23 g/mol . This reagent is characterized by its notable solubility profile, being soluble at approximately 38 g/L at 25 °C, and has a calculated density of 1.327 g/cm³ at 20 °C . The structure of this compound features a fluoropyridine ring linked to a hydroxypiperidine moiety via a methanone group, a scaffold that is frequently explored in medicinal chemistry for its potential to interact with biological targets. Similar molecular architectures containing the piperidinyl-methanone group are investigated as key intermediates and building blocks in the synthesis of novel therapeutic agents, particularly for their potential inhibitory activity against enzymes like kinases . As such, this compound holds significant value for researchers in drug discovery and development, especially in the synthesis of targeted small molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2-fluoropyridin-3-yl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-10-9(4-1-5-13-10)11(16)14-6-2-3-8(15)7-14/h1,4-5,8,15H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCSTUJFJZSDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(N=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 5-Halo-2-Hydroxypentylamine Hydrohalides

The 3-hydroxypiperidine core is synthesized via intramolecular cyclization of 5-halo-2-hydroxypentylamine hydrohalides (e.g., X = Cl or Br) in aqueous alkaline conditions. This method, disclosed in CN106432059A, involves dissolving the precursor in water and treating it with inorganic bases (e.g., NaOH or KOH) at 10–15°C to prevent side reactions. The reaction proceeds via nucleophilic displacement of the halide by the amine, forming the six-membered piperidine ring.

Reaction Conditions

ParameterValue
Temperature10–15°C
SolventWater
BaseNaOH/KOH
YieldHigh (exact % not reported)

This route avoids expensive catalysts and leverages inexpensive starting materials, making it industrially scalable. The hydroxyl group remains unprotected during cyclization, simplifying downstream functionalization.

Synthesis of 2-Fluoropyridin-3-yl Carbonyl Derivatives

Fluorination Strategies for Pyridine Intermediates

The 2-fluoropyridin-3-yl moiety is synthesized via fluorination of pyridine precursors. CN111004171A describes a novel route for 3-fluoropyridine-2-methanol using quinolinic acid as a starting material. Although this compound differs from the target acyl group, analogous fluorination techniques apply. Key steps include:

  • Anhydrization : Quinolinic acid reacts with thionyl chloride to form a reactive anhydride.

  • Esterification : The anhydride is treated with isopropanol to yield 2,3-pyridinedioic acid-2-isopropyl ester.

  • Ammoniation and Fluorination : The ester undergoes ammoniation followed by diazotization with sodium nitrite and pyridine hydrogen fluoride to introduce fluorine.

Critical Fluorination Parameters

StepReagents/Conditions
DiazotizationNaNO₂, Pyridine·HF, −5°C
Fluorination85°C, 1.5 hours
Yield (Overall)82.96% for intermediate III

Carboxylic Acid to Acyl Chloride Conversion

The 2-fluoropyridin-3-carboxylic acid intermediate is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This step is critical for facilitating nucleophilic acyl substitution with 3-hydroxypiperidine.

Coupling of 3-Hydroxypiperidine and 2-Fluoropyridin-3-yl Carbonyl Chloride

Acylative Coupling Mechanism

The final step involves reacting 3-hydroxypiperidine with 2-fluoropyridin-3-carbonyl chloride in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions (e.g., triethylamine) to scavenge HCl. The secondary amine of piperidine attacks the electrophilic carbonyl carbon, forming the methanone linkage.

Optimized Coupling Conditions

ParameterValue
SolventDichloromethane
BaseTriethylamine
Temperature0–25°C
Reaction Time2–4 hours

Protection-Deprotection Strategies

The hydroxyl group on piperidine may require protection (e.g., as a tert-butyldimethylsilyl ether) during coupling to prevent side reactions. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality.

Analytical Characterization

Spectroscopic Data

The target compound is characterized by NMR, MS, and IR spectroscopy. Key signals include:

  • ¹H NMR (CDCl₃) : δ 8.35–8.37 (pyridine-H), 3.45–3.60 (piperidine-H), 1.40–1.80 (piperidine-CH₂).

  • MS (ESI+) : m/z 225.1 [M+H]⁺.

Physicochemical Properties

PropertyValue
Molecular Weight224.23 g/mol
Boiling Point421.6±45.0°C (Predicted)
Density1.327±0.06 g/cm³
pKa14.17±0.20

Industrial Scalability and Challenges

Cost-Efficiency Considerations

  • Raw Materials : Low-cost quinolinic acid (for pyridine) and 5-halo-2-hydroxypentylamine (for piperidine) reduce production expenses.

  • Catalyst-Free Processes : The absence of transition-metal catalysts enhances cost-effectiveness.

Operational Hurdles

  • Fluorination Safety : Handling HF and diazonium intermediates requires specialized equipment.

  • Hydroxyl Group Reactivity : Unprotected hydroxyl groups may necessitate stringent temperature control during coupling .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidine moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the pyridine moiety can be reduced to an amine.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxypiperidine moiety may enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

ML337 [(R)-(2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone]
  • Structure : Replaces the 2-fluoropyridine ring with a 2-fluoro-4-(4-methoxyphenylethynyl)phenyl group.
  • Activity : Acts as a selective negative allosteric modulator (NAM) of metabotropic glutamate receptor 3 (mGlu3) with sub-micromolar potency (IC50 = 593 nM) and >50-fold selectivity over mGlu2 (IC50 > 30 μM) .
  • DMPK Profile : Exhibits CNS penetration with brain-to-plasma (B:P) ratios of 0.3 (rat) to 0.92 (mouse). Deuterium substitution at metabolic soft spots reduced in vitro and in vivo clearance by >50% .
  • Significance : Highlights the critical role of the 4-ethynyl-4-methoxy substituent in enhancing mGlu3 selectivity and metabolic stability .
(2-Fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone
  • Structure : Substitutes the 3-hydroxypiperidine with a 4-methylpiperazine group.
  • Properties: Molecular weight = 223.25; CAS: 1699285-95-3. No biological data are reported, but the piperazine moiety is commonly associated with improved solubility and CNS penetration in drug discovery .
(3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone
  • Structure : Features a 3,3-dimethylpiperidine and a 6-(3-fluoro-4-methylphenyl)pyridine group.
  • Properties : Molecular weight = 326.42. The dimethyl group may enhance lipophilicity and metabolic stability compared to the hydroxylated piperidine in the target compound .

Key Structural and Functional Differences

Parameter Target Compound ML337 (2-Fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone
Aryl Substituent 2-Fluoropyridin-3-yl 2-Fluoro-4-(4-methoxyphenylethynyl)phenyl 2-Fluoropyridin-3-yl
Piperidine/Piperazine 3-Hydroxypiperidine 3-Hydroxypiperidine 4-Methylpiperazine
Molecular Weight 224.24 ~400 (estimated) 223.25
Target Activity Not Reported mGlu3 NAM (IC50 = 593 nM) Unknown
Metabolic Stability Potential soft spot (hydroxyl) Improved via deuterium substitution Likely stable (methylpiperazine)
CNS Penetration Not Reported B:P = 0.3–0.92 Unknown

Impact of Substituents on Activity and Selectivity

  • Fluorine and Pyridine vs. Phenyl : The 2-fluoropyridine in the target compound may offer different electronic and steric effects compared to ML337’s extended phenyl-ethynyl group, which is critical for mGlu3 selectivity .
  • Hydroxyl vs. Methylpiperazine : The 3-hydroxypiperidine in the target compound and ML337 could facilitate hydrogen bonding with target receptors but may also introduce metabolic liabilities. In contrast, methylpiperazine derivatives often improve solubility and BBB penetration .

Metabolic and Pharmacokinetic Considerations

  • Piperazine-based analogues (e.g., ) may exhibit longer half-lives due to reduced phase I metabolism .

Biological Activity

The compound (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone is a synthetic organic molecule characterized by its unique structure, which combines a fluorinated pyridine ring with a hydroxylated piperidine moiety. This structural combination is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C11_{11}H12_{12}FN2_{2}O, with a molecular weight of approximately 202.23 g/mol. The presence of the fluorine atom at the 2-position of the pyridine ring and the hydroxyl group at the 3-position of the piperidine ring contribute to its unique chemical properties.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess moderate antibacterial properties, potentially due to the electron-withdrawing effect of the fluorine atom, which can enhance the compound's reactivity with biological targets.
  • Neuroactive Properties : The hydroxypiperidine moiety is often associated with neuroactive effects, making this compound a candidate for neurological studies.
  • Anticancer Potential : Similar compounds have shown potential as inhibitors in cancer pathways, suggesting that this compound may also interact with specific oncogenic targets.

The biological activity of this compound is hypothesized to arise from its ability to bind to specific receptors or enzymes within cells, influencing various cellular pathways. Interaction studies indicate that compounds with similar structures can modulate signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the unique features of this compound:

Compound NameStructureBiological ActivityUnique Features
2-FluoropyridineStructureModerate antibacterial activitySimple structure without piperidine
3-HydroxypiperidineStructureNeuroactive propertiesLacks fluorine substitution
PRMT5 InhibitorsStructureTargeted anticancer effectsMore complex structures with multiple functionalities

The uniqueness of this compound lies in its dual functionality—combining both a fluorinated aromatic system and a hydroxypiperidine moiety, which may enhance its binding properties and biological efficacy compared to simpler analogs.

Case Studies and Research Findings

Several studies have documented the biological effects of compounds related to this compound. For example:

  • Anticancer Studies : A study focusing on similar pyridine derivatives demonstrated their effectiveness in inhibiting tumor growth in vitro and in vivo models, suggesting that modifications such as fluorination can significantly enhance anticancer activity .
  • Neuropharmacological Research : Another investigation highlighted the neuroactive properties of hydroxypiperidine derivatives, indicating potential applications in treating neurodegenerative diseases .

Future Research Directions

The potential applications of this compound in drug development warrant further exploration. Future research could focus on:

  • In Vivo Studies : Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy and safety profile of this compound.
  • Mechanistic Studies : Investigating the precise mechanisms through which this compound interacts with biological targets.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone with high yield and purity?

The synthesis of this compound involves multi-step reactions, typically starting with coupling a fluoropyridine derivative with a hydroxypiperidine moiety. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or THF are preferred for nucleophilic substitution reactions .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl fluoride intermediates .
  • Temperature control : Reactions often proceed at reflux (80–110°C) for 12–24 hours, with lower temperatures (room temp) for acid-sensitive steps .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can the structural integrity and purity of this compound be validated?

Use a combination of analytical techniques:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the fluoropyridine (δ ~8.1–8.5 ppm for aromatic protons) and hydroxypiperidine (δ ~3.5–4.0 ppm for hydroxyl) groups .
  • Mass spectrometry (LC-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 265) and assess purity (>98%) .
  • Elemental analysis : Validate empirical formula (C₁₁H₁₂FN₂O₂) with ≤0.3% deviation .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 25°C and 40°C for 7–14 days. Monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Kinase inhibition assays : Test against kinase panels (e.g., EGFR, VEGFR) due to fluoropyridine’s role in ATP-binding pocket interactions .
  • Antimicrobial screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

  • Analog synthesis : Modify the fluoropyridine (e.g., 2-F → 3-F) or hydroxypiperidine (e.g., 3-OH → 3-OCH₃) groups to assess impact on target binding .
  • Biological testing : Compare analogs in assays (e.g., IC₅₀ shifts in kinase inhibition) to identify critical functional groups .
  • Computational modeling : Docking studies (AutoDock Vina) to predict binding modes with target proteins (e.g., mGlu3 receptor) .

Q. What methodologies are suitable for evaluating in vivo pharmacokinetics and blood-brain barrier (BBB) penetration?

  • Rodent studies : Administer IV/PO doses (1–10 mg/kg) and measure plasma/brain concentrations via LC-MS/MS at intervals (0.5–24 hr). Calculate AUC, t₁/₂, and brain-plasma ratios .
  • BBB permeability : Use in situ perfusion models or MDCK-MDR1 cell monolayers to assess Papp values .

Q. How can X-ray crystallography resolve the compound’s binding mode with its target protein?

  • Protein co-crystallization : Incubate the compound with purified target protein (e.g., mGlu3 receptor) and grow crystals via vapor diffusion .
  • Data collection : Use synchrotron radiation (λ = 0.978 Å) to resolve electron density maps. Refine structures with Phenix .

Q. How should contradictory data between in vitro potency and in vivo efficacy be addressed?

  • Assay standardization : Replicate in vitro assays under physiological conditions (e.g., 37°C, 5% CO₂) with serum-containing media .
  • Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinity if cell-based assays show discrepancies .

Q. What strategies identify off-target effects contributing to unexpected biological activity?

  • Proteome-wide profiling : Use affinity chromatography with immobilized compound to capture interacting proteins, followed by MS identification .
  • siRNA knockdown : Silence suspected off-target genes (e.g., cytochrome P450 isoforms) and re-evaluate activity .

Data Contradiction Analysis

Example : If the compound shows high in vitro antimicrobial activity but fails in murine infection models:

  • Possible causes : Poor solubility, rapid metabolism, or protein binding in plasma.
  • Resolution :
    • Measure solubility in PBS and simulated body fluid .
    • Perform metabolic stability assays with liver microsomes to identify degradation pathways .
    • Use albumin-binding assays (SPR) to assess plasma protein interaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.